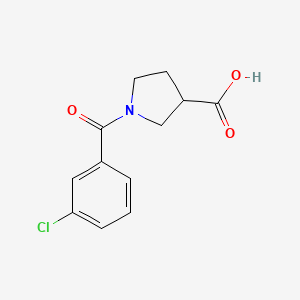

1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chlorobenzoyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-10-3-1-2-8(6-10)11(15)14-5-4-9(7-14)12(16)17/h1-3,6,9H,4-5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHRNLOMGYVPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number for 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Synthesis and Application of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction

The pyrrolidine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile and stereochemically defined building block for a wide array of biologically active molecules.[1] Its rigid, five-membered ring structure provides a conformational constraint that is highly desirable in the design of potent and selective enzyme inhibitors and receptor agonists. This technical guide provides an in-depth exploration of a specific subclass: 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid and its derivatives. While a specific CAS number for the parent compound is not prominently documented in publicly available databases, this guide will focus on the synthetic strategies, characterization, and potential applications of this important class of molecules, drawing upon established methodologies for related compounds.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature.

Core Scientific Principles and Synthetic Strategy

The synthesis of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid derivatives hinges on the fundamental principles of amine acylation. The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, in this case, 3-chlorobenzoyl chloride. The carboxylic acid moiety at the 3-position of the pyrrolidine ring is a key functional handle that can be further modified, but it also necessitates careful consideration of protecting group strategies to prevent unwanted side reactions during the N-acylation step.

The general synthetic workflow can be visualized as a two-step process: protection of the carboxylic acid (if necessary) followed by N-acylation.

Caption: General synthetic workflow for 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid.

Detailed Experimental Protocol: Synthesis of Methyl 1-(3-chlorobenzoyl)pyrrolidine-3-carboxylate

This protocol details the synthesis of a representative derivative, the methyl ester of 1-(3-chlorobenzoyl)pyrrolidine-3-carboxylic acid. The ester serves as a protecting group for the carboxylic acid, preventing its interference with the N-acylation reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| Pyrrolidine-3-carboxylic acid | 59378-87-9 | 115.13 | Can be used as a racemic mixture or a single enantiomer (e.g., (S)-enantiomer, CAS 72580-53-1) |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Use in a well-ventilated fume hood. |

| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | |

| 3-Chlorobenzoyl chloride | 618-46-2 | 175.01 | Corrosive and moisture-sensitive. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Anhydrous grade recommended. |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-9 | 84.01 | |

| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Step-by-Step Methodology

Part 1: Esterification of Pyrrolidine-3-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material). Cool the suspension to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) dropwise to the cooled suspension. This step is exothermic and generates HCl gas; ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is methyl pyrrolidine-3-carboxylate hydrochloride. This crude product can often be used in the next step without further purification.

Part 2: N-Acylation with 3-Chlorobenzoyl Chloride

-

Reaction Setup: Dissolve the crude methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL per gram). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (2.5 eq) dropwise to the solution to neutralize the hydrochloride salt and act as a base for the acylation.

-

Acylating Agent Addition: Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl 1-(3-chlorobenzoyl)pyrrolidine-3-carboxylate.

Characterization and Validation

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the pyrrolidine ring, the 3-chlorobenzoyl group, and the methyl ester.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the amide and ester groups.

Applications and Future Directions

Pyrrolidine-3-carboxylic acid derivatives are of significant interest in drug discovery. The introduction of the 3-chlorobenzoyl group modulates the electronic and steric properties of the molecule, which can influence its binding affinity and selectivity for biological targets.

-

Enzyme Inhibition: This scaffold is a key component in inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-IV) and Factor XIa.[1] The constrained pyrrolidine ring can mimic the conformation of natural substrates, leading to potent inhibition.

-

Receptor Antagonism: Derivatives of pyrrolidine-3-carboxylic acid have been developed as highly specific antagonists for receptors such as the endothelin (ET) receptors.[2]

-

Antimicrobial and Anticancer Agents: Recent studies have explored 5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents.[3]

The 1-(3-chlorobenzoyl) moiety can serve as a versatile starting point for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of these compounds.

References

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(35), 7344–7349. [Link]

-

Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(20), 4070-4082. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

Semantic Scholar. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

FAQ. (2022). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). (R)-1-Cbz-pyrrolidine-3-carboxylic acid. [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

-

The Aquila Digital Community. (n.d.). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

Molecular weight and formula of N-(3-chlorobenzoyl) beta-proline

An In-depth Technical Guide to N-(3-chlorobenzoyl) beta-proline: Synthesis, Characterization, and Applications

Abstract

N-acylated amino acids are fundamental building blocks in contemporary medicinal chemistry and drug development. Among these, derivatives of proline and its isomers, such as beta-proline, are of particular interest due to the unique conformational constraints imparted by their cyclic structure. This technical guide provides a comprehensive overview of N-(3-chlorobenzoyl) beta-proline, a specialized derivative. We will delve into its core physicochemical properties, a detailed methodology for its synthesis via the Schotten-Baumann reaction, and the analytical techniques essential for its structural verification. Furthermore, this guide will explore the compound's significance and potential applications within the pharmaceutical sciences, offering insights for researchers and professionals in the field.

Physicochemical and Structural Properties

N-(3-chlorobenzoyl) beta-proline is a derivative of beta-proline, an isomer of the proteinogenic amino acid proline. The introduction of the 3-chlorobenzoyl group to the nitrogen atom of the beta-proline ring significantly modifies its chemical properties, making it a valuable intermediate in organic synthesis. While specific experimental data for N-(3-chlorobenzoyl) beta-proline is not widely published, its core properties can be reliably inferred from its structure and comparison to closely related analogs like (4-chlorobenzoyl)-l-proline.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClNO₃ | [1] |

| Molecular Weight | 253.68 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in methanol, ethanol, and aqueous base | [2] |

The presence of the chlorine atom on the benzoyl ring introduces specific electronic effects and can serve as a handle for further chemical modifications, while the proline scaffold provides structural rigidity.

Synthesis of N-(3-chlorobenzoyl) beta-proline

The most direct and efficient method for the synthesis of N-(3-chlorobenzoyl) beta-proline is the Schotten-Baumann reaction. This well-established method involves the acylation of the secondary amine of beta-proline with 3-chlorobenzoyl chloride in the presence of an aqueous base.[3]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The base, typically sodium hydroxide, serves two critical purposes: it deprotonates the carboxylic acid of beta-proline to increase its solubility in the aqueous medium and, more importantly, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This neutralization is crucial as it drives the reaction equilibrium towards the formation of the amide product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a standard procedure for the synthesis of N-(3-chlorobenzoyl) beta-proline.

Materials:

-

beta-Proline

-

3-Chlorobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Deionized water

-

pH indicator paper

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution of beta-Proline: In a 250 mL Erlenmeyer flask, dissolve 1 equivalent of beta-proline in a 1 M aqueous solution of sodium hydroxide. Cool the solution to 0-5°C in an ice bath with continuous stirring.

-

Acylation Reaction: While vigorously stirring the cooled beta-proline solution, slowly add 1.1 equivalents of 3-chlorobenzoyl chloride dropwise. Concurrently, add a 2 M NaOH solution to maintain the pH of the reaction mixture between 9 and 10. Ensure the temperature is kept below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with two portions of diethyl ether to remove any unreacted 3-chlorobenzoyl chloride and other organic impurities. Discard the organic layers.

-

Product Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. N-(3-chlorobenzoyl) beta-proline will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold deionized water.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to a constant weight.

-

Yield Calculation: Weigh the final product and calculate the percentage yield.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(3-chlorobenzoyl) beta-proline.

Structural Elucidation and Characterization

The unambiguous confirmation of the structure and purity of the synthesized N-(3-chlorobenzoyl) beta-proline requires a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 3-chlorobenzoyl group, the protons of the beta-proline ring, and the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the amide and carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of 253.68 g/mol .

Applications in Drug Development

Proline and its analogs are crucial building blocks in drug design.[4] Their rigid cyclic structure can pre-organize a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.

N-(3-chlorobenzoyl) beta-proline can be utilized in several ways:

-

Peptidomimetics: As a modified amino acid, it can be incorporated into peptide sequences to create peptidomimetics with improved stability against enzymatic degradation and enhanced pharmacokinetic properties. The 3-chlorobenzoyl group can provide additional interactions within a binding pocket.

-

Scaffold for Small Molecule Synthesis: The compound can serve as a starting point or a key intermediate in the synthesis of more complex small molecules. The carboxylic acid and the aromatic ring can be further functionalized to explore structure-activity relationships (SAR).

-

Chiral Ligands and Catalysts: Proline derivatives are widely used as chiral ligands in asymmetric catalysis. N-(3-chlorobenzoyl) beta-proline could be explored for similar applications.

The introduction of a chlorine atom is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions.

Logical Framework for Proline Analog Application

Sources

Solubility Profiling of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid in Organic Solvents: A Technical Guide

Executive Summary & Structural Analysis

Understanding the solubility of active pharmaceutical ingredients (APIs) and complex building blocks is a critical bottleneck in drug discovery and preformulation[1]. The compound 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid presents a highly specific physicochemical profile dictated by its distinct structural motifs.

Structurally, the molecule is defined by three key features:

-

Pyrrolidine Core: Provides structural rigidity and a tertiary amide linkage at the 1-position.

-

3-Carboxylic Acid Moiety: With a pKa of approximately 4.5, this group acts as a strong hydrogen-bond donor and acceptor. In non-polar organic solvents, it is highly prone to forming stable intermolecular dimers.

-

3-Chlorobenzoyl Group: The chlorophenyl ring significantly increases the molecule's lipophilicity, driving strong dispersion force interactions, while the amide carbonyl acts as a localized polar hydrogen-bond acceptor.

Because most drugs are synthesized, extracted, or purified in non-aqueous media, profiling this compound's solubility in organic solvents is essential for both chemical processing and downstream formulation[2].

Theoretical Framework: Hansen Solubility Parameters (HSP)

Solubility is not a static data point but a multidimensional interaction between the solute and the solvent. The Hansen Solubility Parameter (HSP) framework is the gold standard for predicting these interactions, breaking down the total cohesive energy into three components: dispersion forces (

For 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid, the group contribution method predicts a complex solubility sphere[4]:

-

High

Affinity: Driven by the lipophilic chlorophenyl ring. -

Moderate

Affinity: Dictated by the dipole moment of the amide core. -

High

Affinity: Governed by the carboxylic acid.

Optimal organic solvents must possess a balanced HSP profile capable of disrupting the strong carboxylic acid dimers while accommodating the bulky, lipophilic aromatic system.

Diagram 1: Hansen Solubility Parameter (HSP) interaction pathways for the target compound.

Strategic Solubility Profiling Workflow

In pharmaceutical development, solubility determination methodologies are differentiated by the physical state of the starting material and the required equilibration time[5]. The workflow transitions from high-throughput kinetic measurements to high-accuracy thermodynamic measurements.

-

Kinetic Solubility (Early Discovery): Utilizes concentrated stock solutions in Dimethyl Sulfoxide (DMSO) diluted into target solvents. It is designed for speed and requires sub-milligram quantities of the compound[6].

-

Thermodynamic Solubility (Preformulation): The equilibrium shake-flask method represents the true solubility of the compound's lowest-energy crystalline lattice. Though time-consuming, it is the most accurate method available[2].

Diagram 2: Drug discovery workflow transitioning from kinetic to thermodynamic solubility.

Experimental Methodologies

Protocol A: Kinetic Solubility via DMSO Stock Dilution

Causality & Rationale: DMSO is used as a universal solvent to ensure the compound is fully molecularly dispersed before being introduced to the test solvent. This prevents the immediate crystallization of metastable polymorphs, allowing for rapid rank-ordering of solubility across dozens of solvent systems[7].

-

Stock Preparation: Prepare a highly concentrated 10 mM stock solution of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid in 100% anhydrous DMSO.

-

Serial Dilution: Dispense the stock into a 96-well plate. Dilute with the target organic solvent (e.g., methanol, acetonitrile) to achieve a final DMSO concentration of

2% v/v. -

Incubation: Incubate the microplate at 25°C for 2 hours with continuous orbital shaking (300 rpm) to induce precipitation of the solute[6].

-

Phase Separation: Transfer the resulting suspension to a 96-well filter plate equipped with a 0.45 µm PTFE membrane. Centrifuge at 2000 × g for 5 minutes.

-

Self-Validation (Filter Adsorption Check): Highly lipophilic compounds can adsorb onto plastic or filter membranes[6]. Validate recovery by passing a known, fully dissolved concentration of the API through the filter and verifying that the UV absorbance remains unchanged.

-

Quantification: Quantify the drug concentration in the filtrate using UV-Vis absorption against a pre-established calibration curve[6].

Protocol B: Thermodynamic Equilibrium Solubility via Miniaturized Shake-Flask

Causality & Rationale: The shake-flask method requires 24 to 48 hours to ensure a complete transition from any amorphous or metastable states to the most thermodynamically stable crystalline polymorph. This guarantees that the measured solubility is the absolute true equilibrium[2].

-

Solid Addition: Weigh 5–10 mg of highly pure, crystalline 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1 mL of the target organic solvent.

-

Self-Validation (Supersaturation Check): Ensure there is visible undissolved solid remaining in the vial. If the solid completely dissolves, the solution is not saturated. Add more API in 2 mg increments until a persistent suspension is maintained[2].

-

Equilibration: Seal the vial tightly to prevent volatile solvent loss. Place it in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 500 rpm for 48 hours.

-

Phase Separation: Centrifuge the slurry at 10,000 × g for 10 minutes to pellet the undissolved solid.

-

Analysis: Dilute the supernatant with the appropriate mobile phase to prevent post-extraction crystallization. Quantify the dissolved concentration using HPLC-UV or LC-MS[5].

Quantitative Data Presentation

Based on the structural HSP analysis and the functional groups present, the thermodynamic solubility of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid in common organic solvents follows a predictable hierarchy.

| Target Organic Solvent | Dielectric Constant ( | Estimated Solubility Range | Primary Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 mg/mL | Strong dipole interactions; acts as an excellent hydrogen-bond acceptor to disrupt carboxylic acid dimers. |

| Methanol | 32.7 | 10 - 30 mg/mL | Protic solvent; acts as both a hydrogen-bond donor and acceptor, effectively solvating the polar amide core. |

| Ethyl Acetate | 6.0 | 5 - 15 mg/mL | Moderate polarity; effectively solvates the lipophilic chlorophenyl ring but offers weaker hydrogen-bond disruption. |

| Dichloromethane (DCM) | 8.9 | 5 - 15 mg/mL | Strong dispersion force matching for the aromatic system, though poor hydrogen-bonding capabilities limit maximum solubility. |

| n-Heptane | 1.9 | < 0.1 mg/mL | Non-polar; completely incapable of breaking the strong intermolecular hydrogen bonds of the compound's crystal lattice. |

Mechanistic Insights & Troubleshooting

-

Dimerization in Non-Polar Solvents: In solvents with low hydrogen-bonding capacity (like DCM or heptane), the carboxylic acid moieties of the compound will strongly dimerize. This significantly lowers the apparent solubility compared to H-bond accepting solvents (like DMSO), as the solvent cannot overcome the cohesive energy of the dimer.

-

Polymorphic Interconversion: The compound may exhibit polymorphism during the 48-hour shake-flask equilibration. Impurities or degradation products can delay precipitation, artificially inflating the apparent solubility by reducing drug substance crystallinity[5]. If solubility values fluctuate between batches, conduct Powder X-Ray Diffraction (PXRD) on the residual solid pellet to confirm the polymorphic form.

-

Temperature Control: Both filtration and downstream analysis must be performed at the exact same temperature as the solubility incubation (25°C) to prevent sudden crystallization or loss of volatile organic components[2].

References

1.[6] SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: 2.[3] Influence of active pharmaceutical ingredient structures on Hansen solubility parameters. National Institutes of Health (NIH). Available at: 3.[4] Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Rīga Stradiņš University (RSU). Available at: 4.[5] Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: 5.[7] Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: 6.[1] Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. Available at: 7.[2] SOLUBILITY AND DISSOLUTION FOR DRUG. University of Basrah. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Influence of active pharmaceutical ingredient structures on Hansen solubility parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. science.rsu.lv [science.rsu.lv]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. asianpubs.org [asianpubs.org]

Navigating the Lipophilic Landscape: A Technical Guide to LogP and Hydrophobicity of Chlorobenzoyl Pyrrolidine Scaffolds

For Immediate Release

A Deep Dive into the Physicochemical Properties Governing Drug Efficacy

In the intricate world of drug discovery and development, a molecule's success is fundamentally tied to its ability to navigate the complex biological environment of the human body. Among the most critical physicochemical properties governing this journey is lipophilicity, the affinity of a compound for a lipid-rich environment. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the LogP and hydrophobicity of chlorobenzoyl pyrrolidine scaffolds, a class of compounds with significant therapeutic potential.[1][2][3]

As a Senior Application Scientist, the aim is to not only present data but to illuminate the underlying principles and methodologies that empower rational drug design. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring the scientific integrity and trustworthiness of the information provided.

The Indispensable Role of LogP in Drug Discovery

Lipophilicity, quantified by the partition coefficient (P) or its logarithmic form (LogP), dictates a multitude of pharmacokinetic and pharmacodynamic properties.[4][5] It influences a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its ability to permeate biological membranes and interact with its target receptor.[4] A delicate balance is required; while a certain degree of lipophilicity is essential for membrane passage, excessive hydrophobicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[6]

The "Rule of 5," a widely recognized guideline for predicting the druglikeness of a molecule, stipulates that a LogP value of less than 5 is generally favorable for oral bioavailability.[4][6][7][8] However, the optimal LogP is target and indication-specific. For instance, drugs targeting the central nervous system (CNS) often require a higher LogP (around 2) to effectively cross the blood-brain barrier, whereas compounds intended for sublingual absorption may have a LogP greater than 5.[4]

It is also crucial to distinguish between LogP and LogD. LogP describes the partition coefficient of the neutral form of a molecule, while LogD accounts for both the neutral and ionized forms at a specific pH.[4][6][9][10] Since many drugs are ionizable, LogD at a physiologically relevant pH of 7.4 is often a more accurate predictor of in vivo behavior.[4][6][8][10][11][12]

The Chlorobenzoyl Pyrrolidine Scaffold: A Privileged Structure

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common motif in numerous natural products and pharmacologically active compounds.[1][2][3] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, offering opportunities to enhance properties like solubility and lipophilicity.[1] When coupled with a chlorobenzoyl group, this scaffold presents a versatile platform for designing novel therapeutics targeting a wide range of diseases.[13][14][15] The position and number of chlorine atoms on the benzoyl ring, along with substitutions on the pyrrolidine ring, can be systematically varied to modulate the molecule's overall hydrophobicity and, consequently, its biological activity. This systematic modification is the cornerstone of Structure-Activity Relationship (SAR) studies.

Determining Lipophilicity: A Two-Pronged Approach

The determination of LogP and LogD values is a critical step in the characterization of any new chemical entity. This can be achieved through both experimental measurements and computational predictions.

Experimental Determination of LogP

1. The Shake-Flask Method (Gold Standard):

This traditional and highly accurate method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.[9][16][17]

-

Principle: A known amount of the compound is dissolved in a mixture of n-octanol and buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The mixture is shaken vigorously to allow the compound to reach equilibrium between the two phases. After separation of the phases, the concentration of the compound in each layer is determined, often by UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[12] The ratio of the concentrations is then used to calculate the partition coefficient.

-

Protocol: Miniaturized Shake-Flask Method for LogD7.4 Determination [11][12]

-

Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa to ensure mutual miscibility does not affect the results.

-

Sample Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.

-

Partitioning: In a microcentrifuge tube, combine 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution.

-

Equilibration: Shake the mixture on a rotator for 1 hour at 30 rpm to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve clear separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method such as LC-MS/UV.

-

Calculation: The LogD at pH 7.4 is calculated using the following equation: LogD7.4 = log10 ([Compound]octanol / [Compound]PBS)

-

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

A faster, more high-throughput alternative to the shake-flask method, RP-HPLC is an indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[9][16][18]

-

Principle: The compound is injected onto an HPLC column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the compound. The more lipophilic a compound is, the more strongly it will interact with the stationary phase, resulting in a longer retention time. A calibration curve is generated using a set of standards with known LogP values.

-

Protocol: RP-HPLC for LogP Estimation [9]

-

System Preparation: Use a qualified RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water or buffer.

-

Calibration: Inject a series of standard compounds with known LogP values to obtain their retention times (tr). Also, determine the column dead time (t0) by injecting an unretained compound.

-

Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (tr - t0) / t0.

-

Generate Standard Curve: Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. This should yield a linear relationship.

-

Sample Analysis: Inject the chlorobenzoyl pyrrolidine test compound under the same chromatographic conditions to determine its retention time.

-

LogP Determination: Calculate the log k for the test compound and use the standard curve to determine its LogP value.

-

dot graph TD { A[Start: Compound Solution] --> B{RP-HPLC Injection}; B --> C[Separation on C18 Column]; C --> D{Detection}; D --> E[Retention Time (tr) Measurement]; F[Standard Compounds with Known LogP] --> G{RP-HPLC Injection}; G --> H[Separation on C18 Column]; H --> I{Detection}; I --> J[Retention Time (tr) Measurement]; J --> K[Calculate log k]; K --> L[Plot log k vs. LogP to create Calibration Curve]; E --> M[Calculate log k for Test Compound]; M --> N[Determine LogP from Calibration Curve]; L --> N; N --> O[End: Estimated LogP Value]; } caption: "Workflow for LogP determination by RP-HPLC."

Computational Prediction of LogP

In silico methods for LogP prediction are invaluable tools in early-stage drug discovery, allowing for the rapid screening of large virtual libraries of compounds before committing to synthesis. These methods can be broadly categorized as atom-based, fragment-based, and property-based.[4]

-

Atom-based methods: These approaches calculate LogP by summing the contributions of individual atoms.

-

Fragment-based methods: These methods, considered more accurate, dissect the molecule into fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.[4]

-

Property-based methods: These utilize molecular properties and quantitative structure-activity relationship (QSAR) models to predict LogP.[4][9]

Several software packages and online tools are available for LogP prediction, each employing different algorithms:

-

Molinspiration: This tool uses a group contribution method based on a large training set of drug-like molecules.[5][7] It is known for its robustness and good prediction quality.[5]

-

ACD/Labs Percepta: This software offers multiple algorithms for LogP prediction, including a "Consensus" model that provides a weighted average.[19][20][21] It also allows for training the algorithms with in-house experimental data to improve accuracy for specific chemical spaces.[19]

-

ALOGPS: This method uses atom-type electrotopological state indices and neural network modeling.[22]

dot graph { node [shape=box, style=rounded]; subgraph "Computational LogP Prediction" { "Molecular Structure" -> {"Atom-based Methods", "Fragment-based Methods", "Property-based Methods"}; "Atom-based Methods" -> "Sum of Atomic Contributions"; "Fragment-based Methods" -> "Sum of Fragment Contributions + Correction Factors"; "Property-based Methods" -> "QSAR Models"; {"Sum of Atomic Contributions", "Sum of Fragment Contributions + Correction Factors", "QSAR Models"} -> "Predicted LogP"; } } caption: "Approaches to computational LogP prediction."

Structure-Hydrophobicity Relationships of Chlorobenzoyl Pyrrolidine Scaffolds

The hydrophobicity of a chlorobenzoyl pyrrolidine derivative is influenced by the interplay of its constituent parts. Understanding these relationships is key to fine-tuning the LogP for optimal biological activity.

-

Chlorobenzoyl Moiety: The position and number of chlorine atoms on the benzoyl ring significantly impact lipophilicity. Chlorine is a lipophilic atom, and increasing the number of chlorine substituents will generally increase the LogP. The position of the chlorine (ortho, meta, or para) can also have a subtle effect due to electronic and steric factors.

-

Pyrrolidine Ring: The pyrrolidine ring itself is a relatively polar, saturated heterocycle.[1]

-

Substituents on the Pyrrolidine Ring: The nature of substituents on the pyrrolidine nitrogen and at other positions on the ring will have a profound effect on the overall hydrophobicity.

-

Alkyl Chains: Introducing alkyl groups will increase lipophilicity in a size-dependent manner.

-

Polar Functional Groups: The addition of polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups will decrease lipophilicity and increase hydrophilicity.

-

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is another critical factor influencing a molecule's properties, including its ability to cross biological membranes.[7]

-

The following table provides a hypothetical example of how substitutions on a generic chlorobenzoyl pyrrolidine scaffold could influence the calculated LogP (cLogP).

| Compound ID | R1 (on Pyrrolidine N) | R2 (on Benzoyl Ring) | cLogP (Predicted) |

| CBP-1 | H | 4-Cl | 2.5 |

| CBP-2 | CH3 | 4-Cl | 3.0 |

| CBP-3 | H | 2,4-diCl | 3.2 |

| CBP-4 | CH2CH2OH | 4-Cl | 2.1 |

Note: These are illustrative values. Actual LogP values would need to be determined experimentally or through validated computational models.

Conclusion: A Data-Driven Approach to Optimizing Drug Candidates

The lipophilicity of chlorobenzoyl pyrrolidine scaffolds is a critical determinant of their potential as therapeutic agents. A thorough understanding and precise modulation of LogP are essential for optimizing a compound's ADME profile and achieving the desired biological effect. By integrating robust experimental methodologies like the shake-flask and RP-HPLC methods with the predictive power of in silico tools, researchers can make informed decisions in the design and selection of drug candidates. This data-driven approach, grounded in the principles of medicinal chemistry and physicochemical property profiling, is paramount to navigating the complex path from a promising scaffold to a successful drug.

References

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

MDPI. Methods for Determination of Lipophilicity. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

- Google Patents.

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules2021 , 26(16), 4877. [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

National Center for Biotechnology Information. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. [Link]

-

National Center for Biotechnology Information. Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. [Link]

-

Molinspiration. Calculation of molecular properties. [Link]

-

MDPI. Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. [Link]

-

National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

-

MDPI. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]

-

ResearchGate. Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP...). [Link]

-

MDPI. An Update on the Synthesis of Pyrrolo[4][9]benzodiazepines. [Link]

-

SciSpace. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. [Link]

-

Sema. Structure Activity Relationship Of Drugs. [Link]

-

PubMed. ADME evaluation in drug discovery. 3. Modeling blood-brain barrier partitioning using simple molecular descriptors. [Link]

-

National Center for Biotechnology Information. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. [Link]

-

MDPI. Modeling of Structure-Property Relationships of Polymerizable Surfactants with Antimicrobial Activity. [Link]

-

YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link]

-

World Journal of Pharmaceutical and Medical Research. MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. [Link]

-

ResearchGate. Hydrophilicity/hydrophobicity, pKa, and log P values of the different classes of pharmaceuticals. [Link]

-

National Center for Biotechnology Information. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Virtual Computational Chemistry Laboratory. Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. [Link]

-

MDPI. MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. [Link]

-

Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

MDPI. Structure–Activity Relationships of Cationic Lipidoids against Escherichia coli. [Link]

-

Bienta. LogD/LogP. [Link]

-

ProtoQSAR. Computational methods for predicting properties. [Link]

-

ACD/Labs. Improved Algorithm for LogD Calculation Within the Percepta® Platform. [Link]

-

Domainex. Shake Flask LogD. [Link]

-

ResearchGate. Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time. [Link]

-

US EPA. Rapid Method for Estimating Log P for Organic Chemicals. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. LogD/LogP | Bienta [bienta.net]

- 7. Calculation of molecular properties [molinspiration.com]

- 8. researchgate.net [researchgate.net]

- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. LogD/LogP - Enamine [enamine.net]

- 11. enamine.net [enamine.net]

- 12. Shake Flask LogD | Domainex [domainex.co.uk]

- 13. Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. acdlabs.com [acdlabs.com]

- 20. acdlabs.com [acdlabs.com]

- 21. youtube.com [youtube.com]

- 22. vcclab.org [vcclab.org]

1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid PubChem CID and safety data

[1]

Compound Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid is a functionalized pyrrolidine scaffold characterized by a carboxylic acid moiety at the C3 position and a 3-chlorobenzoyl amide at the N1 position. It belongs to the class of N-aroyl-pyrrolidine-3-carboxylic acids , which are privileged structures in drug design due to their ability to mimic proline-rich peptide turns and target serine proteases (e.g., DPP-IV, Prolyl Oligopeptidase).

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 1-(3-chlorobenzoyl)pyrrolidine-3-carboxylic acid |

| Common Name | N-(3-Chlorobenzoyl)-β-proline |

| CAS Number | Not widely indexed; Analogous to 113558-92-2 (Parent) |

| PubChem CID | Analogous to CID 14130223 (1-Benzoyl derivative) |

| SMILES | OC(=O)C1CCN(C(=O)c2cccc(Cl)c2)C1 |

| Molecular Formula | C₁₂H₁₂ClNO₃ |

Calculated Physicochemical Data

Data derived from computational consensus for the specific structure.

| Property | Value | Implication for Drug Design |

| Molecular Weight | 253.68 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |

| cLogP | ~1.45 | Moderate lipophilicity; likely good oral bioavailability. |

| TPSA | 66.8 Ų | High polar surface area suggests good solubility but potential BBB permeability challenges without esterification. |

| H-Bond Donors | 1 (COOH) | Specific interaction point for active site residues (e.g., Ser/His). |

| H-Bond Acceptors | 3 (C=O, COOH) | Facilitates hydrogen bonding networks in protein pockets. |

| Rotatable Bonds | 2 | Rigid scaffold reduces entropic penalty upon binding. |

Synthesis & Experimental Protocols

The synthesis of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid typically follows a Schotten-Baumann acylation protocol. This method is preferred over direct coupling with coupling reagents (EDC/NHS) for simple acyl chlorides due to cost-efficiency and ease of purification.

Protocol: Schotten-Baumann Acylation

Objective: Selective N-acylation of pyrrolidine-3-carboxylic acid while preserving the carboxylic acid functionality.

Reagents:

-

3-Chlorobenzoyl chloride (1.1 equiv)

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation of Aqueous Phase: Dissolve pyrrolidine-3-carboxylic acid (10 mmol) in 15 mL of 2M NaOH (30 mmol). The excess base is required to neutralize the HCl generated and keep the carboxylic acid deprotonated (soluble carboxylate).

-

Biphasic Setup: Cool the aqueous solution to 0°C in an ice bath. Add 10 mL of THF to facilitate phase transfer if the acyl chloride is solid or viscous.

-

Acylation: Dropwise add 3-chlorobenzoyl chloride (11 mmol) dissolved in 5 mL THF over 15 minutes. Vigorous stirring is critical to maximize interfacial contact.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: MeOH/DCM 1:9 with 1% AcOH) or LC-MS.

-

Workup (Acidification):

-

Wash the basic aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted acyl chloride or neutral byproducts.

-

Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The product, 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid, will precipitate or form an oil.

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. Recrystallization from EtOAc/Hexanes is usually sufficient to yield the pure white solid.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the reaction pathway and the critical pH-dependent species involved.

Caption: Schotten-Baumann synthesis pathway ensuring selective N-acylation via pH control.

Applications in Drug Discovery[13][14]

This compound serves as a privileged scaffold in medicinal chemistry. Its rigidity (pyrrolidine ring) and vector-defined substituents allow for precise probing of biological targets.

Prolyl Oligopeptidase (POP) Inhibition

The pyrrolidine core mimics the proline residue, which is the specific cleavage site for POP enzymes. The 3-chlorobenzoyl group occupies the S1 or S2 hydrophobic pocket of the enzyme, increasing binding affinity through

-

Mechanism: The carboxylic acid can be converted to a nitrile or boronic acid "warhead" to covalently trap the active site serine.

Fragment-Based Drug Discovery (FBDD)

-

Ligand Efficiency: With a molecular weight of ~254 Da, this molecule is an ideal "fragment."

-

Growth Vectors:

-

Vector A (COOH): Amide coupling to explore the S1' pocket.

-

Vector B (Aryl Ring): Suzuki coupling or SNAr (if activated) to extend into the S2 pocket.

-

Biological Signaling Context

Caption: Therapeutic logic flow from scaffold binding to clinical outcome.

Safety Data & Handling (GHS Classification)

While specific experimental toxicity data for this exact derivative may be limited, safety protocols are established via Read-Across from the parent 1-benzoylpyrrolidine-3-carboxylic acid (CID 14130223) and general acyl-chloride derivatives.

Hazard Identification (GHS)[9][11]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling Protocol

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the amide bond can hydrolyze under strong acidic/basic conditions over prolonged periods.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

Sources

- 1. 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzoyl-3-pyrrolidinecarboxylic acid | C12H13NO3 | CID 14130223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Stereochemical Control of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic Acid Enantiomers

Executive Summary

This technical guide addresses the stereochemistry of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid , a representative "privileged scaffold" in medicinal chemistry. This structural motif—an N-acylated pyrrolidine-3-carboxylic acid (often referred to as

For researchers in drug development, the C3 chiral center is not merely a structural feature but a binary switch for biological function. The (R)- and (S)-enantiomers frequently exhibit orthogonal activities (e.g., agonist vs. antagonist) or vast potency differences (eutomer vs. distomer). This guide provides a robust, self-validating framework for the stereoselective synthesis and analytical characterization of these enantiomers, prioritizing "Chiral Pool" methodology over classical resolution for superior optical purity.

Stereochemical Efficacy: The Biological Imperative

The pyrrolidine-3-carboxylic acid core possesses a single chiral center at position 3.[1] When acylated at the nitrogen (e.g., with a 3-chlorobenzoyl group), the spatial orientation of the carboxylic acid tail relative to the amide plane defines the ligand's binding mode.

The Pharmacophore Switch

In GPCR targets like GPR40, the binding pocket is highly stereospecific.

-

The (3S)-Enantiomer: Often aligns with the endogenous fatty acid binding site, facilitating the conformational change required for

coupling and subsequent calcium flux (Agonist activity). -

The (3R)-Enantiomer: May bind but fail to trigger the transmembrane helix shift, acting as a competitive antagonist or displaying significantly reduced affinity (Distomer).

Critical Insight: In high-throughput screening (HTS) libraries, racemic mixtures of this compound can yield "flat" structure-activity relationships (SAR) because the inactive enantiomer dilutes the potency or actively opposes the efficacy of the active one. Resolution at the hit-to-lead stage is mandatory.

Synthesis & Manufacturing: Chiral Pool Methodology

While classical resolution (crystallization with chiral amines like

Recommended Protocol: Asymmetric Synthesis via Chiral Pool. This approach utilizes commercially available, enantiopure (R)- or (S)-pyrrolidine-3-carboxylic acid (or its methyl ester) as the starting material. This guarantees high Enantiomeric Excess (ee > 99%) by design.

Protocol: Schotten-Baumann N-Acylation

-

Target: (S)-1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid

-

Starting Material: (S)-Pyrrolidine-3-carboxylic acid (CAS: 72580-53-1)[2]

-

Reagent: 3-Chlorobenzoyl chloride

Step-by-Step Methodology

-

Solubilization: Dissolve (S)-pyrrolidine-3-carboxylic acid (1.0 equiv) in 1N NaOH (2.2 equiv). The extra base is required to neutralize the HCl generated during acylation and keep the carboxylic acid deprotonated (soluble).

-

Why: A biphasic system (Water/DCM) or aqueous THF is preferred to manage the solubility of the zwitterionic amino acid.

-

-

Acylation: Cool the solution to 0–5 °C. Dropwise add 3-chlorobenzoyl chloride (1.1 equiv) dissolved in a minimal amount of THF or DCM over 30 minutes.

-

Control: Maintain pH > 10 by adding supplemental 2N NaOH if necessary. If the pH drops, the amine becomes protonated (ammonium) and non-nucleophilic, stalling the reaction.

-

-

Quench & Workup:

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Wash the basic aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted acid chloride and neutral impurities.

-

Crucial Step: Acidify the aqueous layer carefully with 6N HCl to pH 2.0. The product, now in its free acid form, will precipitate or oil out.

-

-

Isolation: Extract the acidic aqueous layer with EtOAc (3x). Dry combined organics over

, filter, and concentrate. -

Purification: Recrystallize from EtOAc/Heptane to remove trace hydrolysis byproducts (3-chlorobenzoic acid).

Yield Expectation: 85–95% Optical Purity: >99% ee (Retains stereochemistry of starting material).

Analytical Validation: Self-Validating Systems

Trusting the label on the starting material is insufficient for GLP/GMP standards. You must validate the stereochemistry of the final product.

A. Chiral HPLC Method (The Gold Standard)

Standard C18 columns cannot separate these enantiomers. Use a polysaccharide-based chiral stationary phase.

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates) |

| Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (Amide/Aryl absorption) |

| Temperature | 25 °C |

-

Validation Logic: Inject the synthesized (S)-enantiomer. Then, inject a "Racemic Spike" (prepared by mixing small amounts of R and S starting materials) to confirm the separation capability of the method. The (S)-enantiomer should appear as a single peak, while the spike will show two resolved peaks.

B. Specific Optical Rotation ( )

While HPLC gives the ratio, rotation confirms the identity (bulk property).

-

Standard:

approx. -15° to -25° (c=1, Methanol) for the (S)-isomer (Value to be confirmed experimentally against a reference standard; sign is typically negative for N-acylated S-proline derivatives).

Visualizing the Workflow

The following diagram illustrates the "Chiral Pool" logic versus the "Racemic Resolution" pathway, highlighting the efficiency of the recommended protocol.

Figure 1: Comparative workflow for the synthesis of enantiopure 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid. The green path (Chiral Pool) represents the recommended high-efficiency route.

References

-

GPR40 Agonist Discovery: Christiansen, E., et al. "Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode." Journal of Medicinal Chemistry, 2017.

-

Chiral Separation Guide: BenchChem. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." BenchChem Technical Guides, 2025.

-

Synthesis of Pyrrolidine Derivatives: Organic & Biomolecular Chemistry. "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions." RSC Publishing, 2017.

-

Biological Activity (InhA): "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis."[3][4] Journal of Medicinal Chemistry, 2006.

-

General Properties: PubChem Compound Summary for CID 14130223, "1-Benzoyl-3-pyrrolidinecarboxylic acid" (Analogous Structure).

Sources

The Pyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Role of N-acylated Pyrrolidine-3-Carboxylic Acid in Medicinal Chemistry

This guide provides an in-depth exploration of N-acylated pyrrolidine-3-carboxylic acids, a pivotal scaffold in modern medicinal chemistry. We will delve into the synthetic strategies, structure-activity relationships (SAR), and diverse therapeutic applications of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The five-membered pyrrolidine ring is a cornerstone in the design of novel therapeutics.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of pharmacophore space, a critical advantage over flat aromatic systems.[1] The stereogenicity of the carbon atoms within the pyrrolidine ring provides a framework for creating molecules with precise spatial arrangements of substituents, which is paramount for achieving high-affinity and selective interactions with biological targets.[1][2]

The pyrrolidine-3-carboxylic acid core, in particular, offers two orthogonal points for chemical modification: the secondary amine at the 1-position and the carboxylic acid at the 3-position. This allows for the systematic and independent variation of substituents to optimize pharmacological properties. N-acylation, the focus of this guide, is a powerful strategy to modulate the biological activity, selectivity, and pharmacokinetic profile of this versatile scaffold.

Synthetic Strategies for N-Acylated Pyrrolidine-3-Carboxylic Acids

The synthesis of N-acylated pyrrolidine-3-carboxylic acid derivatives typically involves a multi-step process, beginning with the construction of the core pyrrolidine ring, followed by N-acylation and further functionalization.

Synthesis of the Pyrrolidine-3-Carboxylic Acid Core

Several methods exist for the synthesis of the pyrrolidine-3-carboxylic acid scaffold, with asymmetric synthesis being crucial for obtaining enantiomerically pure compounds.

One effective method is the organocatalytic asymmetric Michael addition.[3][4] For instance, highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be synthesized from 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes.[3][4] This approach offers a concise, two-step route to the desired core structure.[5]

Another powerful technique is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene.[1] This method is highly versatile for constructing substituted pyrrolidines with good control over regio- and stereoselectivity.[1]

A patented process for the preparation of enantiomerically enriched (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids involves an enantioselective hydrogenation step.[6]

N-Acylation Methodologies

Once the pyrrolidine-3-carboxylic acid core is synthesized, the secondary amine is readily acylated using a variety of standard and advanced techniques.

Standard Amide Coupling:

A common and reliable method involves the use of coupling reagents to form an amide bond between the pyrrolidine nitrogen and a carboxylic acid.

Experimental Protocol: General Procedure for N-Acylation via Amide Coupling

-

Protection of the Carboxylic Acid (if necessary): The carboxylic acid moiety of the pyrrolidine-3-carboxylic acid may need to be protected, for example, as a methyl or ethyl ester, prior to N-acylation to prevent unwanted side reactions.

-

Amine and Carboxylic Acid Preparation: In a round-bottom flask, dissolve the pyrrolidine-3-carboxylic acid derivative (1.0 equivalent) and the desired carboxylic acid (1.05 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Coupling Reagents: To the stirred solution at 0 °C, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Acylation with Acyl Chlorides:

A more reactive approach involves the use of acyl chlorides.

Experimental Protocol: N-Acylation with an Acyl Chloride

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrolidine-3-carboxylic acid derivative (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a base such as triethylamine (1.1 equivalents) to the stirred solution.

-

Acyl Chloride Addition: Dissolve the desired acyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled pyrrolidine solution.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours or until completion as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Follow the work-up and purification steps outlined in the amide coupling protocol.

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of N-acylated pyrrolidine-3-carboxylic acid derivatives.

Caption: NAAA inhibition leads to increased PEA levels, activating PPAR-α and reducing inflammation.

Future Directions and Conclusion

N-acylated pyrrolidine-3-carboxylic acids represent a highly versatile and fruitful area of medicinal chemistry. The ability to fine-tune their properties through systematic modification of the N-acyl group and other substituents makes them attractive candidates for drug discovery programs targeting a wide range of diseases.

Future research in this area will likely focus on:

-

Exploring Novel N-Acyl Moieties: The design and synthesis of new N-acyl groups with unique electronic and steric properties will continue to yield compounds with improved potency and selectivity.

-

Targeting New Biological Pathways: The application of this scaffold to a broader range of biological targets is an exciting avenue for future drug discovery.

-

Optimizing Pharmacokinetic Properties: Further modifications to the N-acyl group and the pyrrolidine core will be crucial for developing compounds with desirable absorption, distribution, metabolism, and excretion (ADME) profiles suitable for clinical development.

References

-

Li, Y., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances. Available at: [Link]

-

Di Micco, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Okinawa Institute of Science and Technology Graduate University. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST. Available at: [Link]

-

Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

- F. Hoffmann-La Roche AG. (2013). Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.

-

Rocha, K., et al. (2021). Inhibition of Aminoglycoside 6′-N-acetyltransferase Type Ib (AAC(6′)-Ib): Structure–Activity Relationship of Substituted Pyrrolidine Pentamine Derivatives as Inhibitors. Biomedicines. Available at: [Link]

- Societe D'exploitation De Produits Pour Les Industries Chimiques Seppic. (2000). N-acylate derivatives of pyrrolidone carboxylic acid as surfactant. Google Patents.

-

Yin, F., et al. (2017). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry. Available at: [Link]

-

Rocha, K., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Biomedicines. Available at: [Link]

- Al-Ostoot, F. H., et al. (2022). Synthesis and biological evaluation of novel N-benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety as potential cholinesterase inhibitors and antitubercular agents. Journal of Molecular Structure.

-

Saito, M., et al. (1991). Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity. Journal of Enzyme Inhibition. Available at: [Link]

-

Rocha, K., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. Available at: [Link]

Sources

- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib | bioRxiv [biorxiv.org]

A Technical Guide to Proline Mimetics in Drug Discovery: A Comparative Analysis of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid and Constrained Analogues

Abstract

Proline is a unique proteinogenic amino acid, imposing significant conformational constraints on the peptide backbone due to its cyclic side chain.[1] This inherent rigidity and its distinct cis-trans amide bond isomerization profile make proline-rich motifs critical mediators of protein-protein interactions (PPIs) involved in numerous signaling pathways.[2][3] Consequently, the proline scaffold is a privileged structure in medicinal chemistry, and its mimicry is a cornerstone of rational drug design. This technical guide provides an in-depth comparison between a specific N-acylated proline derivative, 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid, and the broader class of proline mimetics. We will explore the underlying principles of proline mimicry, compare structural and functional characteristics, and provide detailed experimental protocols for the evaluation of these compounds, aimed at researchers and drug development professionals.

The Foundational Role of Proline in Molecular Recognition

Unlike other amino acids, proline's secondary amine is incorporated into a pyrrolidine ring, which restricts the backbone dihedral angle (φ) to approximately -65°.[4] This creates a characteristic "kink" in polypeptide chains, often terminating secondary structures like α-helices and β-sheets.[5] Furthermore, the energy barrier for cis-trans isomerization of the Xaa-Pro peptide bond is significantly lower than for other peptide bonds, meaning both isomers can be functionally relevant and populated in biological systems.[1][6]

These properties are exploited by nature in proline-rich motifs (PRMs), which are recognized by specialized protein domains such as SH3, WW, GYF, and EVH1.[3][7] These interactions are typically of low affinity but high specificity, governing cellular processes from signal transduction to cytoskeletal organization.[8] The design of small molecules that can either mimic or inhibit these interactions is a major goal in drug discovery.[2]

The core challenge and opportunity in designing proline mimetics lie in controlling two key structural features:

-

Pyrrolidine Ring Pucker: The five-membered ring is not planar and exists in two primary "puckered" conformations, Cγ-endo ("down") and Cγ-exo ("up"). This pucker is correlated with the peptide backbone conformation and can be influenced by substituents.[4]

-

Amide Bond Isomerism: The relative population of cis and trans conformers can be modulated to pre-organize a mimetic into the bioactive conformation required for target binding, thereby reducing the entropic penalty of binding.[9]

Protocol 1: Synthesis of a 1-Benzoyl-pyrrolidine-3-carboxamide Derivative

This protocol describes the coupling of the core scaffold to an amine, a common step in building larger peptidomimetics.

Objective: To synthesize a representative amide derivative for biological testing.

Materials:

-

N-Boc-(R)-pyrrolidine-3-carboxylic acid

-

Target amine (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) for Boc deprotection

-

3-Chlorobenzoyl chloride

Methodology:

-

Amide Coupling:

-

To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).

-

Stir for 15 minutes, then add the target amine (1.1 mmol).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: EDC/HOBt activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base that scavenges the resulting HCl. [10]2. Work-up and Purification:

-

Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected intermediate in DCM (5 mL).

-

Add an equal volume of TFA and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture in vacuo to remove TFA and DCM.

-

-

N-Acylation:

-

Dissolve the deprotected amine salt in anhydrous DCM (10 mL) and add DIPEA (2.5 mmol).

-

Cool to 0 °C and slowly add 3-chlorobenzoyl chloride (1.2 mmol).

-

Stir for 4-6 hours, monitoring by TLC.

-

Perform an aqueous work-up as described in step 2 and purify the final product.

-

-

Validation: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Competitive Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity (IC₅₀) of proline mimetics by measuring their ability to displace a fluorescently labeled probe from a target protein (e.g., an SH3 domain).

Materials:

-

Recombinant purified SH3 domain protein

-

Fluorescently labeled peptide probe with known affinity for the SH3 domain

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

-

Test compounds (1-(3-Chlorobenzoyl)pyrrolidine derivative, constrained mimetics, control peptide)

-

384-well, non-binding black plates

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of the SH3 domain (e.g., 20 nM) and a 2X solution of the fluorescent probe (e.g., 10 nM) in Assay Buffer. The final concentrations should be optimized based on the probe's dissociation constant (Kd).

-